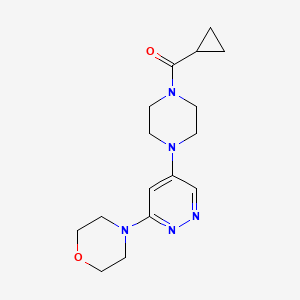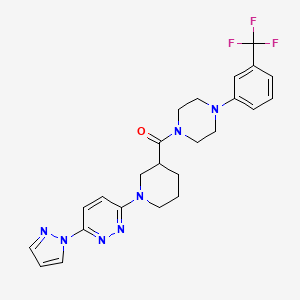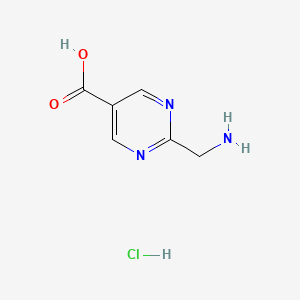
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of conventional acid-amine coupling . For example, the synthesis of a related compound, 1-(4-chlorophenyl)cyclopropylmethanone, was achieved by dissolving 1-(4-chlorophenyl)cyclopropanecarboxylic acid in dry tetrahydrofuran, followed by the addition of 1-ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “Cyclopropyl (piperazin-1-yl)methanone” has a molecular weight of 154.21, is a liquid at 20 degrees Celsius, and should be stored under inert gas due to its air sensitivity .Scientific Research Applications
Anticancer and Antituberculosis Activities
Research has led to the synthesis of derivates containing cyclopropyl and piperazin-1-yl methanone structures, with some showing promising anticancer and antituberculosis activities. A study by Mallikarjuna et al. (2014) synthesized a series of these derivatives, finding that certain compounds exhibited significant in vitro anticancer activity against human breast cancer cell lines and notable antituberculosis effects against the M. tb h37Rv strain. This highlights the potential for these compounds in developing therapeutic agents for both cancer and tuberculosis (Mallikarjuna, Basawaraj Padmashali, & Sandeep, 2014).
Antimicrobial Studies
Patel et al. (2007) embarked on synthesizing amide derivatives of quinolone, incorporating cyclopropyl and piperazin-1-yl entities, to explore their antibacterial and antifungal properties. Their studies revealed that these synthesized compounds possess a broad spectrum of antimicrobial activity, effective against various gram-positive and gram-negative bacteria, as well as fungal strains, suggesting their potential as antimicrobial agents (Patel, Patel, & Chauhan, 2007).
Structural and Antiproliferative Analysis
The structural exploration and antiproliferative activity of related heterocyclic compounds were detailed by Prasad et al. (2018), where a novel bioactive molecule was synthesized and evaluated for its anticancer properties. The study conducted in-depth structural characterization using various spectral analyses and confirmed significant antiproliferative effects, demonstrating the compound's potential in cancer therapy research (Prasad et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopropyl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c22-16(13-1-2-13)21-5-3-19(4-6-21)14-11-15(18-17-12-14)20-7-9-23-10-8-20/h11-13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJHDUCSQOBQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid](/img/structure/B2380146.png)




![N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2380153.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((4,6-dimethylpyrimidin-2-yl)amino)thiazole-4-carboxamide](/img/structure/B2380156.png)

![3-(benzo[d]thiazol-2-yl)-2-(ethoxycarbonyl)-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2380158.png)


![Methyl 2-[2-(3-methoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2380162.png)

![N-(benzo[d]thiazol-5-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380166.png)